molecular formula C30H38ClN3O7S B608151 N-[5-tert-butyl-3-(methanesulfonamido)-2-methoxyphenyl]-2-[4-(2-morpholin-4-ylethoxy)naphthalen-1-yl]-2-oxoacetamide;hydrochloride CAS No. 1252679-52-9

N-[5-tert-butyl-3-(methanesulfonamido)-2-methoxyphenyl]-2-[4-(2-morpholin-4-ylethoxy)naphthalen-1-yl]-2-oxoacetamide;hydrochloride

货号: B608151
CAS 编号: 1252679-52-9
分子量: 620.2 g/mol
InChI 键: ICIJBYYMEBOTQP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

作用机制

ITX-5061 通过拮抗清除受体 B1 发挥其作用,清除受体 B1 是一种参与脂质代谢和丙型肝炎病毒进入肝细胞的蛋白质。通过抑制这种受体,ITX-5061 阻止病毒进入并感染肝细胞,从而减少病毒复制和传播。 该化合物还通过调节清除受体 B1 途径来促进高密度脂蛋白水平的增加

准备方法

ITX-5061 的合成涉及多个步骤,包括关键中间体的形成及其在特定条件下的后续反应。详细的合成路线和反应条件是专有的,未公开披露。. ITX-5061 的工业生产方法也是专有的,但它们通常涉及大规模合成和纯化工艺,以确保高纯度和高产率。

化学反应分析

ITX-5061 经历各种化学反应,包括:

    氧化: ITX-5061 在特定条件下可被氧化形成氧化衍生物。

    还原: 该化合物可以被还原形成还原衍生物。

    取代: ITX-5061 可以进行取代反应,其中官能团被其他基团取代。这些反应中常用的试剂和条件包括氧化剂、还原剂和促进反应的特定催化剂。

科学研究应用

Basic Information

  • Molecular Formula : C30H37N3O7S
  • Molecular Weight : 583.7 g/mol
  • IUPAC Name : N-[5-tert-butyl-3-(methanesulfonamido)-2-methoxyphenyl]-2-[4-(2-morpholin-4-ylethoxy)naphthalen-1-yl]-2-oxoacetamide

Structure

The compound features a complex structure that includes a methanesulfonamide group, a morpholine ether, and a naphthalene moiety. Its structural attributes contribute to its biological activity as an inhibitor of specific kinases.

Inhibition of p38 Mitogen-Activated Protein Kinase (MAPK)

N-[5-tert-butyl-3-(methanesulfonamido)-2-methoxyphenyl]-2-[4-(2-morpholin-4-ylethoxy)naphthalen-1-yl]-2-oxoacetamide acts as a type II inhibitor of p38 MAPK. This kinase is involved in cellular responses to stress and inflammation. By inhibiting p38 MAPK, the compound may help in the treatment of inflammatory diseases and certain cancers .

Antagonism of Scavenger Receptor Class B Type 1 (SR-B1)

The compound also functions as an antagonist of SR-B1, which plays a crucial role in lipid metabolism and cholesterol homeostasis. Targeting SR-B1 could have implications in treating metabolic disorders such as obesity and diabetes .

Drug Design and Development

The compound has been utilized in structure-based drug design (SBDD) approaches aimed at developing new therapeutic agents for diseases like leishmaniasis. Its ability to inhibit specific proteins makes it a candidate for further drug development efforts targeting various pathways involved in disease progression .

Radiolabeling for Imaging Studies

Research has explored the potential of radiolabeling similar compounds for imaging tumor hypoxia using positron emission tomography (PET). The stability and specific activity of these compounds are critical for their application in clinical settings .

Case Study 1: Inhibition of Inflammatory Responses

In a study focusing on inflammatory diseases, N-[5-tert-butyl-3-(methanesulfonamido)-2-methoxyphenyl]-2-[4-(2-morpholin-4-ylethoxy)naphthalen-1-yl]-2-oxoacetamide was shown to reduce pro-inflammatory cytokine production in vitro. This suggests its potential utility in therapies aimed at conditions such as rheumatoid arthritis or inflammatory bowel disease .

Case Study 2: Metabolic Disorders

Another investigation assessed the effects of the compound on lipid profiles in animal models. The results indicated that antagonism of SR-B1 led to improved lipid metabolism, highlighting its promise as a therapeutic agent for managing dyslipidemia and associated metabolic syndromes .

相似化合物的比较

ITX-5061 在作为清除受体 B1 拮抗剂和 p38 丝裂原活化蛋白激酶 II 型抑制剂方面的双重作用中是独一无二的。类似化合物包括:

    BILN2061: 丙型肝炎病毒蛋白酶抑制剂。

    VX950: 另一种丙型肝炎病毒蛋白酶抑制剂。

    2′-C-甲基腺苷: 丙型肝炎病毒聚合酶抑制剂。这些化合物在特定靶标和作用机制方面与 ITX-5061 不同。 .

生物活性

N-[5-tert-butyl-3-(methanesulfonamido)-2-methoxyphenyl]-2-[4-(2-morpholin-4-ylethoxy)naphthalen-1-yl]-2-oxoacetamide; hydrochloride is a synthetic compound notable for its potential biological activity, particularly in the realm of medicinal chemistry. This compound has garnered attention due to its structural features that suggest possible interactions with biological targets, including enzymes and receptors involved in various diseases.

Chemical Structure and Properties

The compound's molecular formula is C32H41N3O7SC_{32}H_{41}N_{3}O_{7}S with a molecular weight of approximately 619.76 g/mol. Its structural components include:

  • A methanesulfonamide group, which may contribute to its solubility and biological interactions.
  • A naphthalene moiety, often associated with biological activity due to its planar structure, allowing for effective stacking interactions with biological macromolecules.
  • The morpholine ring, which is known for enhancing the pharmacokinetic properties of drug candidates.

Anticancer Activity

Research has highlighted the potential anticancer properties of this compound. In vitro studies have demonstrated that it exhibits cytotoxic effects against various cancer cell lines. For instance, a study reported an IC50 value comparable to that of established chemotherapeutic agents like 5-fluorouracil, indicating significant efficacy in inhibiting cell proliferation in breast cancer (MCF-7) and colon cancer (HCT116) models .

The proposed mechanism involves the inhibition of specific signaling pathways crucial for cancer cell survival and proliferation. The compound may act as a modulator of cytokine signaling, thereby reducing tumor growth and metastasis . Additionally, molecular docking studies suggest that it binds effectively to target proteins involved in cell cycle regulation and apoptosis .

Anti-inflammatory Properties

Beyond anticancer activity, this compound has shown promise as an anti-inflammatory agent. It appears to inhibit the production of pro-inflammatory cytokines, which are implicated in various inflammatory diseases. This effect was observed in animal models where treatment with the compound led to reduced inflammation markers and improved clinical symptoms .

Case Studies

StudyCell LineIC50 Value (µM)Observations
Study 1MCF-7 (Breast Cancer)12.5Significant reduction in cell viability after 48h treatment
Study 2HCT116 (Colon Cancer)15.0Induction of apoptosis confirmed via flow cytometry
Study 3RAW264.7 (Macrophages)10.0Decreased TNF-alpha production in LPS-stimulated cells

Pharmacokinetics

The pharmacokinetic profile of N-[5-tert-butyl-3-(methanesulfonamido)-2-methoxyphenyl]-2-[4-(2-morpholin-4-ylethoxy)naphthalen-1-yl]-2-oxoacetamide; hydrochloride suggests good oral bioavailability and favorable absorption characteristics. Preliminary studies indicate that it has a moderate half-life, allowing for effective dosing schedules in therapeutic settings .

属性

IUPAC Name

N-[5-tert-butyl-3-(methanesulfonamido)-2-methoxyphenyl]-2-[4-(2-morpholin-4-ylethoxy)naphthalen-1-yl]-2-oxoacetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H37N3O7S.ClH/c1-30(2,3)20-18-24(28(38-4)25(19-20)32-41(5,36)37)31-29(35)27(34)23-10-11-26(22-9-7-6-8-21(22)23)40-17-14-33-12-15-39-16-13-33;/h6-11,18-19,32H,12-17H2,1-5H3,(H,31,35);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICIJBYYMEBOTQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)NS(=O)(=O)C)OC)NC(=O)C(=O)C2=CC=C(C3=CC=CC=C32)OCCN4CCOCC4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H38ClN3O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

620.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

KC706 is a novel anti-inflammatory drug that works by inhibiting the activity of p38 MAP kinase. p38 MAP kinase is a key component of the signaling pathway that regulates the body's production of inflammatory mediators, including TNFα and IL-1 beta. It has been demonstrated to be truly disease-modifying: it stops the destruction of joint tissue that is the underlying disease pathology in rheumatoid arthritis.
Record name KC706
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05157
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

1252679-52-9
Record name ITX 5061
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1252679529
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ITX-5061
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J4RA8K2Q2A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Customer
Q & A

Q1: How does ITX5061 interact with its target and what are the downstream effects?

A1: ITX5061 acts as an antagonist of the scavenger receptor class B type I (SR-BI). [, , ] This receptor plays a crucial role in the uptake of high-density lipoprotein cholesterol (HDL-C) by the liver. [] By inhibiting SR-BI, ITX5061 reduces the hepatic uptake of HDL-C, leading to increased HDL-C and apolipoprotein A-I (apoA-I) levels in the plasma. [] Additionally, ITX5061 has been shown to block the entry of the hepatitis C virus (HCV) into hepatocytes by interfering with SR-BI-mediated viral entry. [, , ]

Q2: What is the impact of ITX5061 on HCV infection after liver transplantation?

A2: Studies indicate that ITX5061 can reduce plasma HCV RNA levels following liver transplantation, particularly in patients infected with genotype 1 HCV. [, ] While it may not completely prevent HCV infection of the graft, ITX5061 appears to slow down viral evolution, suggesting a potential role in combination therapy. []

Q3: Are there any pre-clinical studies demonstrating the potential of ITX5061 in cancer treatment?

A3: Research suggests that ITX5061 might be beneficial in treating castration-resistant prostate cancer (CRPC) characterized by Sprouty2 (SPRY2) deficiency. [, ] SPRY2-deficient CRPC relies on cholesterol uptake for androgen biosynthesis, and ITX5061, by blocking SRB1-mediated cholesterol uptake, showed efficacy in reducing treatment resistance in pre-clinical models. [, ]

Q4: What is known about the safety and tolerability of ITX5061 in humans?

A4: Clinical trials investigating ITX5061 in HCV-infected patients have demonstrated that the drug is generally safe and well-tolerated when administered orally at a dose of 150 mg/day for up to 28 days. [, ]

Q5: Are there any other potential therapeutic applications of ITX5061 being explored?

A5: Beyond HCV infection and CRPC, the potential of ITX5061 as a therapeutic agent for other conditions remains an area of active research. The role of SR-BI in various physiological and pathological processes suggests that targeting this receptor with ITX5061 could have broader therapeutic implications.

Q6: What are the limitations of using ITX5061 as a standalone therapy for HCV infection?

A6: While ITX5061 shows promise in reducing viral load and evolution, research suggests that combining it with HCV replication inhibitors might be necessary for optimal efficacy. [] This is likely due to the presence of extrahepatic HCV reservoirs that contribute to viral persistence. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。